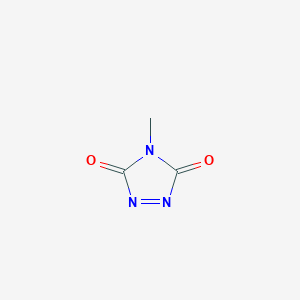
5-Amino-1-naphthalenesulfonic acid
Overview
Description
5-Amino-1-naphthalenesulfonic acid, also known as Laurent’s acid, L acid, or Purpurin acid, is a compound with the molecular formula C10H9NO3S . It is derived from naphthalene and is substituted by an amino and sulfonic acid groups . This compound is a colorless solid and is a useful precursor to dyes .
Synthesis Analysis
The synthesis of 5-Amino-1-naphthalenesulfonic acid involves multiple steps. The process includes the use of sulfuric acid, nitric acid, dolomite, and water. The reaction is carried out under specific conditions of temperature and time .Molecular Structure Analysis
The molecular structure of 5-Amino-1-naphthalenesulfonic acid consists of a naphthalene core substituted with an amino group and a sulfonic acid group . The compound has a molecular weight of 223.25 .Chemical Reactions Analysis
5-Amino-1-naphthalenesulfonic acid can undergo various chemical reactions. For instance, bromination yields the 2,4-dibromo derivative, vigorous nitration gives 2,4-dinitro-1-hydroxynaphthalene, and sulfonation results in 1-aminonaphthalene-2,5,7-trisulfonic acid .Physical And Chemical Properties Analysis
5-Amino-1-naphthalenesulfonic acid is a solid at room temperature . It has a molecular weight of 223.25 and its salts are readily soluble in water . The compound crystallizes from hot water as needles of the monohydrate .Scientific Research Applications
Precursor to Dyes
5-Amino-1-naphthalenesulfonic acid is a type of aminonaphthalenesulfonic acid, which are compounds derived from naphthalene substituted by an amino and sulfonic acid groups . These compounds are useful precursors to dyes .
Synthesis of Nitrate Reductase
5-Amino-2-naphthalenesulfonic acid, also known as 1,6-Cleve’s acid, has been used in the synthesis of nitrate reductase . This enzyme plays a crucial role in the nitrogen cycle in microorganisms, converting nitrate (NO3-) to nitrite (NO2-).
Detection of Nitrate Reduction
In addition to its role in the synthesis of nitrate reductase, 5-Amino-2-naphthalenesulfonic acid has also been used in the detection of nitrate reduction by anaerobic bacteria . This is important in environmental and industrial microbiology, where monitoring nitrate reduction can help track the efficiency of biological wastewater treatment processes.
Electropolymerization
5-Amino-2-naphthalenesulfonic acid can be electropolymerized at anodic potential on carbon cloth from perchloric acid solutions . This process is a powerful tool in constructing conducting polymers, which are essential to the development of flexible charge storage materials for supercapacitors .
Sodium Salt Formation
The sodium salt of 5-Amino-1-naphthalenesulfonic acid is available commercially . This salt may have different properties and uses compared to the acid form, expanding the range of potential applications.
Research and Development
As a rare and unique chemical, 5-Amino-1-naphthalenesulfonic acid is provided to early discovery researchers . While specific applications in this context are not detailed, it’s likely that the compound is used in a variety of exploratory and developmental scientific research projects.
Mechanism of Action
Target of Action
5-Amino-1-naphthalenesulfonic acid, also known as Laurent’s acid , is a compound derived from naphthalene substituted by an amino and sulfonic acid groups . It is primarily used as a precursor to dyes . .
Mode of Action
It is known that the compound can undergo a bucherer reaction, which involves heating with anilinium salts to give a n-phenyl derivative . This derivative is a precursor to Acid Blue 113, a dye .
Biochemical Pathways
It is known that the compound can be involved in the synthesis of dyes . The compound is a precursor to various dyes, and its biochemical role is likely related to this function .
Result of Action
The primary result of the action of 5-Amino-1-naphthalenesulfonic acid is the production of dyes . The compound serves as a precursor in the synthesis of various dyes, including Acid Blue 113 . .
Safety and Hazards
Handling of 5-Amino-1-naphthalenesulfonic acid should be done with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. The compound should be used only in well-ventilated areas .
Future Directions
properties
IUPAC Name |
5-aminonaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14/h1-6H,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNAQOYOSRJXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058911 | |
| Record name | 1-Naphthalenesulfonic acid, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-naphthalenesulfonic acid | |
CAS RN |
84-89-9 | |
| Record name | Laurent acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthylamine-5-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthylamine-5-sulfonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07176 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Laurent acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Laurent acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenesulfonic acid, 5-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenesulfonic acid, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-aminonaphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NAPHTHYLAMINE-5-SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W70WC365OD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 5-Amino-1-naphthalenesulfonic acid be broken down by microorganisms?
A1: Yes, research suggests that certain bacteria can utilize 5-Amino-1-naphthalenesulfonic acid as a sulfur source for growth. Studies have shown that microorganisms like Pseudomonas sp. can cleave the sulfonate group from 5-Amino-1-naphthalenesulfonic acid, yielding 5-amino-1-naphthol as a product. This desulfonation process incorporates an oxygen atom from molecular oxygen into the molecule. []
Q2: How is 5-Amino-1-naphthalenesulfonic acid typically detected and quantified in complex mixtures?
A2: A sensitive method for determining 5-Amino-1-naphthalenesulfonic acid in seawater samples involves a combination of molecularly imprinted stir bar sorptive extraction (MISBSE) and spectrophotometry. [] This technique utilizes a specially designed stir bar coated with a polymer imprinted with 5-Amino-1-naphthalenesulfonic acid. This allows for selective extraction and preconcentration of the compound from the sample matrix, improving the sensitivity and accuracy of the spectrophotometric measurement.
Q3: Can 5-Amino-1-naphthalenesulfonic acid be used as a building block for synthesizing other compounds?
A3: Yes, 5-Amino-1-naphthalenesulfonic acid serves as a starting material for the synthesis of more complex molecules. For instance, it can be transformed into 5-chloro-1-naphthalene sulfoalanine through a multistep synthesis involving diazotization, halogenation, chlorosulfonation, and acylation reactions. [] This highlights its versatility as a chemical precursor.
Q4: What is known about the environmental fate of 5-Amino-1-naphthalenesulfonic acid?
A4: While the provided research focuses on microbial desulfonation of 5-Amino-1-naphthalenesulfonic acid, [] further investigation is needed to fully understand its environmental persistence, degradation pathways, and potential impact on ecosystems. Determining the compound's ecotoxicological profile and exploring strategies for its mitigation or biodegradation would be valuable for assessing its long-term environmental implications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(Dimethylamino)methyl]-2-furanmethanol](/img/structure/B123954.png)

![ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B123958.png)







